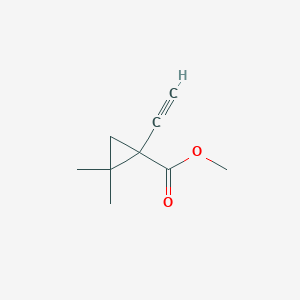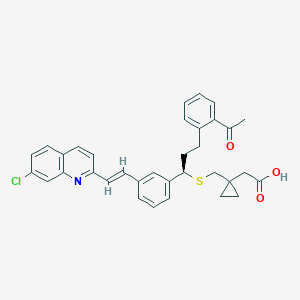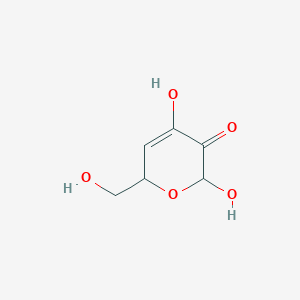
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one, commonly known as DHP, is a naturally occurring compound found in many fruits and vegetables. It has gained significant attention in scientific research due to its potential health benefits, including antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of DHP is not fully understood, but it is believed to work by scavenging free radicals and inhibiting the production of inflammatory cytokines. DHP may also activate various signaling pathways in the body, which can help to promote cellular health and reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
DHP has been shown to have a number of biochemical and physiological effects in the body. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to protect against oxidative stress. DHP has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DHP in lab experiments is its natural origin and low toxicity. DHP can be easily synthesized from sucrose, which is a readily available and inexpensive substrate. However, one limitation of using DHP in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for research on DHP. One area of interest is its potential use as a dietary supplement for the prevention and treatment of various diseases, such as cancer and cardiovascular disease. DHP may also have applications in the food and cosmetic industries, as a natural antioxidant and preservative. Further research is needed to fully understand the mechanism of action and potential health benefits of DHP, as well as its limitations and potential side effects.
Métodos De Síntesis
DHP can be synthesized through various methods, including the hydrolysis of sucrose, which is a disaccharide composed of glucose and fructose. The hydrolysis process involves the addition of acid or enzyme, which breaks down sucrose into its individual components. The resulting glucose and fructose molecules can then undergo a series of chemical reactions to form DHP.
Aplicaciones Científicas De Investigación
DHP has been extensively studied for its potential health benefits. It has been found to possess antioxidant properties, which can help to protect against cellular damage caused by free radicals. DHP has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Propiedades
Número CAS |
144218-58-6 |
|---|---|
Nombre del producto |
4,6-Dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one |
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
4,6-dihydroxy-2-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O5/c7-2-3-1-4(8)5(9)6(10)11-3/h1,3,6-8,10H,2H2 |
Clave InChI |
AQIPVFCUWIHXMY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)C(OC1CO)O)O |
SMILES canónico |
C1=C(C(=O)C(OC1CO)O)O |
Sinónimos |
2H-Pyran-3(6H)-one, 2,4-dihydroxy-6-(hydroxymethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



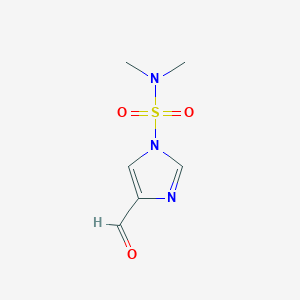
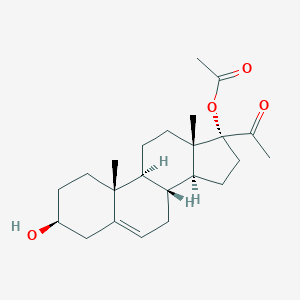
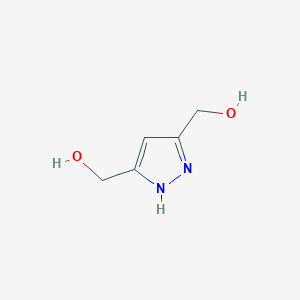
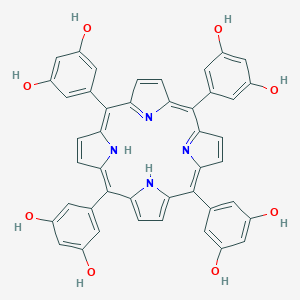
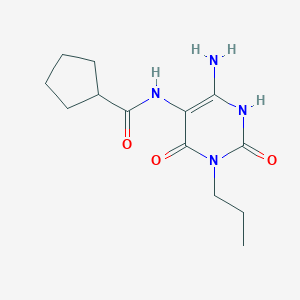
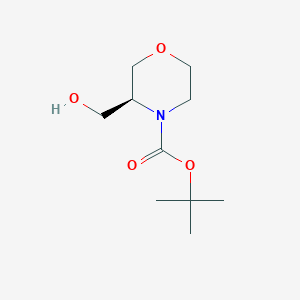
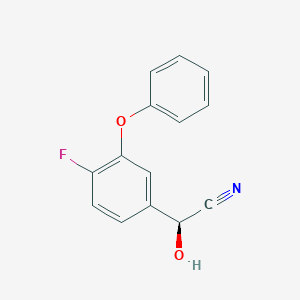
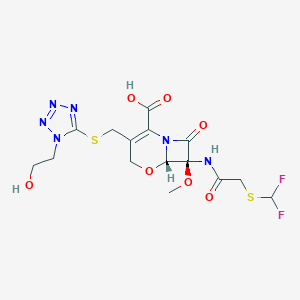

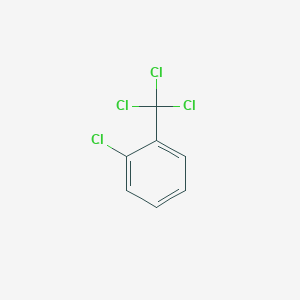
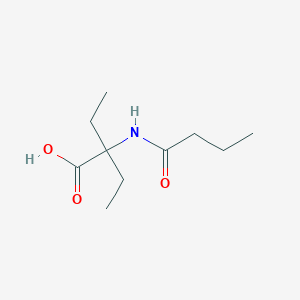
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
